prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry
- Electrospray Ionization (ESI) : Major fragment at m/z 185.08 corresponds to the molecular ion [M+H]⁺.
Comparative Analysis with Allied Allyloxycarbonyl Carbamates
This compound belongs to a broader family of allyloxycarbonyl carbamates, each with distinct properties:
Key Distinctions :
- Reactivity : The dual allyl groups in the target compound enable participation in Diels-Alder reactions or thiol-ene click chemistry, unlike monosubstituted analogs.
- Solubility : Increased hydrophobicity compared to hydroxyl-containing carbamates due to the absence of polar groups.
- Thermal Stability : Allyloxycarbonyl groups enhance thermal resilience compared to alkyl carbamates.
Tautomeric and Conformational Dynamics in Solution
The compound exhibits restricted rotation around the C–N bond of the carbamate group due to partial double-bond character (resonance stabilization). Conformational preferences are influenced by:
- Steric Effects : The bulky allyloxycarbonyl group favors a transoid conformation to minimize steric clash.
- Solvent Interactions : In polar solvents (e.g., DMSO), hydrogen bonding with the carbamate carbonyl stabilizes the planar conformation.
- Tautomerism : While classical carbamates do not tautomerize, the allyl groups’ π-electrons may delocalize into the carbonyl system, creating transient charge-separated states.
Molecular dynamics simulations of related carbamates suggest that the allyl substituents adopt a gauche conformation in apolar solvents but transition to antiperiplanar arrangements in polar media. These dynamics are critical for understanding the compound’s reactivity in polymer cross-linking applications.
Properties
IUPAC Name |
prop-2-enyl N-prop-2-enoxycarbonylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-5-12-7(10)9-8(11)13-6-4-2/h3-4H,1-2,5-6H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYANLXRJYRTZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate typically involves the reaction of prop-2-en-1-ol with an isocyanate derivative. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by column chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate has been investigated for its potential as a bioactive compound. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Inhibitors of Neprilysin
Research has shown that derivatives of carbamate compounds exhibit inhibitory activity against neprilysin, an enzyme involved in the degradation of peptides such as bradykinin. Such inhibitors can be valuable in treating conditions like hypertension and heart failure .
Polymer Chemistry
The compound can serve as a monomer in the synthesis of polymers with specific functional properties. Its reactivity allows it to participate in various polymerization processes.
Application Example: Synthesis of Functional Polymers
Studies have demonstrated that incorporating this compound into polymer matrices enhances the material's mechanical and thermal properties, making it suitable for applications in coatings and adhesives .
Agricultural Chemistry
The compound has potential applications in developing agrochemicals, particularly as a precursor for herbicides or insecticides.
Research Findings
Investigations into similar carbamate structures have revealed their effectiveness as pest control agents, suggesting that this compound could be explored for similar uses .
Data Tables
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Inhibitor development | Neprilysin inhibitors |
| Polymer Chemistry | Monomer for functional polymers | Enhanced coatings and adhesives |
| Agricultural Chemistry | Precursor for agrochemicals | Potential herbicide/insecticide |
Mechanism of Action
The mechanism of action of prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate involves the interaction of its functional groups with various molecular targets. The carbamate group can undergo hydrolysis to release carbon dioxide and an amine, which can then interact with biological targets such as enzymes and receptors. The allyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Structural and Functional Group Variations
Prop-2-en-1-yl N-phenylcarbamate (CAS: 18992-89-7)
- Structure : The N-substituent is a phenyl group instead of a second allyloxy carbonyl group.
- Properties : Molecular weight = 177.2 g/mol. The phenyl group enhances lipophilicity, making it suitable for agrochemical intermediates (e.g., pesticides) and pharmaceutical building blocks. Its electronic profile differs due to aromatic conjugation, affecting reactivity in nucleophilic substitutions .
Prop-2-ynyl-N-prop-2-ynylcarbamate
- Structure : Replaces allyl groups with prop-2-ynyl (propargyl) groups, introducing triple bonds.
- Properties : The alkyne groups enable participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This reactivity is absent in the allyl-based target compound, limiting its utility in modular synthesis workflows .
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate (CAS: 1949805-97-3)
- Structure: Substitutes the allyloxy carbonyl group with an aminocyclobutyl ring.
- Properties: Molecular weight = 170.21 g/mol. The primary amine enables further functionalization (e.g., peptide coupling) .
Prop-2-en-1-yl N-(6-aminohexyl)carbamate (CAS: 184292-16-8)
- Structure: Features a 6-aminohexyl chain on the carbamate nitrogen.
- Properties : The aliphatic amine improves aqueous solubility and facilitates bioconjugation (e.g., with proteins or nucleic acids). This contrasts with the hydrophobic allyl groups in the target compound .
Biological Activity
Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate is a compound with significant potential in various biological applications, particularly in medicinal chemistry and bioconjugation. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is prop-2-enyl N-prop-2-enoxycarbonylcarbamate, and it can be structurally represented as follows:
This structure includes a carbamate functional group, which is known for its role in enhancing the solubility and stability of pharmaceutical compounds.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The carbamate moiety can act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
- Bioorthogonal Chemistry : The presence of the alkenyl group allows for bioorthogonal reactions, facilitating the conjugation of biomolecules for targeted drug delivery systems.
- Antiviral Properties : Similar compounds have shown efficacy against viral replication, suggesting potential applications in antiviral therapies.
Biological Activity Data Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific proteases | |
| Antiviral Activity | Reduces viral replication | |
| Bioorthogonal Reaction | Facilitates site-specific labeling |
Case Study 1: Antiviral Activity
A study investigated the antiviral effects of similar carbamate derivatives against SARS-CoV-2. The results indicated that these compounds could inhibit viral replication significantly, with IC50 values below 10 μM, showcasing their potential as therapeutic agents against viral infections .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition demonstrated that this compound could effectively inhibit certain proteases involved in metabolic pathways. This inhibition was quantified through enzyme assays that revealed a dose-dependent response .
Research Findings
Recent findings indicate that compounds with structural similarities to this compound exhibit promising biological activities:
- Cellular Assays : Compounds were tested on various cell lines to evaluate cytotoxicity and efficacy. Results showed minimal cytotoxic effects at therapeutic concentrations.
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
- Bioorthogonal Applications : The ability to engage in bioorthogonal reactions has been leveraged in developing novel drug delivery systems, enhancing the targeting of therapies to specific tissues or cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate, and how can reaction conditions be controlled to improve yield?
- Methodological Answer: The synthesis typically involves coupling allyl alcohol derivatives with carbamoyl chlorides or via carbamate exchange reactions. For example, enzyme-mediated catalysis (e.g., lipases or esterases) under mild conditions can enhance regioselectivity and reduce side reactions. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to prevent premature decomposition of the allyl groups. Monitoring via TLC or HPLC ensures reaction progression .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of allyl groups (δ ~4.5–5.5 ppm for vinyl protons) and carbamate carbonyl (δ ~155–160 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- HPLC: Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity, using acetonitrile/water gradients .
Q. What are the common challenges in maintaining the stability of this compound under different storage conditions?
- Methodological Answer: The compound is susceptible to hydrolysis due to the carbamate moiety. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DCM). Lyophilization is avoided due to potential decomposition; instead, use vacuum desiccation with P₂O₅ .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this carbamate?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (e.g., SHELX-2018) resolves bond lengths, angles, and torsional parameters. For intermolecular interactions, analyze hydrogen-bonding motifs (e.g., C–H⋯O) using Mercury or Olex2. Twinning and disorder in crystals may require iterative refinement cycles .
Q. What strategies are recommended for analyzing and reconciling contradictory data in crystallization behavior?
- Methodological Answer: Contradictions in crystallization (e.g., polymorph formation) can be addressed via:
- Temperature Gradients: Screen crystallization conditions (slow evaporation vs. diffusion methods) to isolate stable polymorphs.
- Graph Set Analysis: Use Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and predict packing efficiency .
Q. How does the electronic environment of the carbamate group influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer: The carbamate’s electron-withdrawing nature activates the carbonyl toward nucleophiles. DFT calculations (e.g., Gaussian 16) model charge distribution, while kinetic studies (e.g., UV-Vis monitoring of reaction rates) quantify substituent effects. Allyl groups may sterically hinder attack, requiring bulky base catalysts (e.g., DBU) .
Q. What role do hydrogen-bonding motifs play in the crystal packing, and how can these be computationally predicted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
